Nickel tungstate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

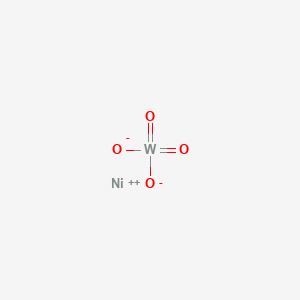

Nickel tungstate is an inorganic compound composed of nickel, tungsten, and oxygen, with the chemical formula NiWO₄. It typically appears as green crystals and is known for its unique structural, optical, and magnetic properties. This compound is insoluble in water and has a monoclinic crystal structure.

准备方法

Nickel tungstate can be synthesized through several methods, each with specific reaction conditions:

-

Reaction of Nickel(II) Nitrate and Sodium Tungstate

Reaction: Ni(NO₃)₂ + Na₂WO₄ → NiWO₄ + 2 NaNO₃

Conditions: This reaction typically occurs in an aqueous solution at room temperature.

-

Reaction of Nickel(II) Oxide and Tungsten(VI) Oxide

Reaction: NiO + WO₃ → NiWO₄

Conditions: This reaction requires high temperatures to facilitate the formation of this compound.

-

Sonochemical Method

Reaction: Nickel(II) nitrate hexahydrate and sodium tungstate dihydrate are reacted in an aqueous solution using ultrasonic waves.

-

Hydrothermal Method

Reaction: Nickel(II) nitrate and sodium tungstate are reacted in a Teflon-lined autoclave at elevated temperatures and pressures.

Conditions: Typically conducted at 180°C for 18 hours.

化学反应分析

Nickel tungstate undergoes various chemical reactions, including:

-

Photocatalytic Reactions

Reagents: Ultraviolet light, organic pollutants (e.g., methyl orange).

Products: Degraded organic compounds and harmless by-products.

-

Electrochemical Reactions

Reagents: Mercury(II) ions, glassy carbon electrode.

Products: Electrochemical signals corresponding to the presence of mercury(II) ions.

科学研究应用

Catalytic Applications

Nickel tungstate has been extensively studied for its catalytic properties, particularly in environmental remediation and organic synthesis.

1.1 Environmental Remediation

this compound nanoparticles have shown promise in degrading organic pollutants such as methylene blue and rhodamine B. A study utilizing sonochemical methods synthesized this compound nanomaterials, which were characterized by X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM). The results indicated effective degradation rates, showcasing the material's potential as a catalyst for wastewater treatment .

1.2 Organic Synthesis

In another application, nickel-cobalt tungstate composites have been developed as non-precious metal electrocatalysts for direct methanol fuel cells. The optimal Ni:Co:W ratio of 1:1:1.5 exhibited a high current density of 229 mA cm⁻², demonstrating the effectiveness of these composites in enhancing catalytic performance for energy applications .

Electrochemical Sensing

This compound is also utilized in electrochemical sensors due to its high surface area and conductivity.

2.1 Detection of Pharmaceuticals

Cobalt-nickel tungstate nanocomposites have been employed to simultaneously detect tramadol and serotonin in human urine samples. The electrochemical sensor demonstrated good detection limits and stability, highlighting the versatility of this compound in medical diagnostics .

2.2 Heavy Metal Detection

Research has shown that this compound can be modified to create sensors for detecting heavy metals such as mercury ions. The modified glassy carbon electrode exhibited linearity in the concentration range of 10–600 nM for mercury ions, making it an effective tool for environmental monitoring .

Photocatalytic Applications

This compound nanoparticles have been investigated for their photocatalytic capabilities.

3.1 Degradation of Dyes

The photocatalytic activity of this compound was assessed through the degradation of methyl orange under UV illumination. The synthesized nanoparticles demonstrated significant photocatalytic efficiency, indicating their potential use in dye removal from industrial wastewater .

3.2 Supercapacitors

this compound has also been explored as a material for supercapacitors due to its electrochemical properties. A study highlighted the synthesis of mesoporous this compound thin films that were used as cathodes in aqueous asymmetric supercapacitors, showing promising energy storage capabilities .

Material Properties and Synthesis Techniques

The synthesis methods and material properties greatly influence the performance of this compound in various applications.

4.1 Synthesis Methods

this compound can be synthesized using various methods including co-precipitation, hydrothermal processes, and sonochemical techniques. Each method affects the morphology and crystallinity of the resulting nanoparticles, which are crucial for their application performance .

4.2 Characterization Techniques

Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) are essential for understanding the structural properties of this compound nanomaterials. These techniques provide insights into particle size, surface area, and thermal stability, which are critical for optimizing their applications .

Table 1: Summary of Key Applications of this compound

| Application | Methodology | Key Findings |

|---|---|---|

| Environmental Remediation | Sonochemical synthesis | Effective degradation of dyes |

| Electrochemical Sensing | Nanocomposite fabrication | Simultaneous detection of tramadol and serotonin |

| Photocatalysis | UV irradiation | High efficiency in dye degradation |

| Energy Storage | Mesoporous thin films | Promising performance in supercapacitors |

作用机制

The mechanism by which nickel tungstate exerts its effects is primarily through its photocatalytic and electrochemical properties:

-

Photocatalytic Mechanism

- Under ultraviolet light irradiation, this compound generates electron-hole pairs. These pairs interact with water and oxygen molecules to produce reactive oxygen species, such as hydroxyl radicals, which degrade organic pollutants .

-

Electrochemical Mechanism

- This compound nanoparticles enhance the surface area and conductivity of electrodes, improving the electrochemical detection of heavy metal ions. The interaction between the metal ions and the modified electrode surface generates measurable electrochemical signals .

相似化合物的比较

Nickel tungstate can be compared with other similar compounds, such as cobalt tungstate and zinc tungstate:

-

Cobalt Tungstate (CoWO₄)

- Similarities: Both have monoclinic crystal structures and are used in photocatalysis and electrochemical sensing.

- Differences: Cobalt tungstate has a different band gap energy and magnetic properties compared to this compound .

-

Zinc Tungstate (ZnWO₄)

- Similarities: Both are used in photocatalysis and have similar structural properties.

- Differences: Zinc tungstate has a different optical band gap and is more commonly used in scintillation detectors .

This compound stands out due to its unique combination of structural stability, narrow band gap, and electrochromic properties, making it a versatile material for various scientific and industrial applications .

属性

CAS 编号 |

14177-51-6 |

|---|---|

分子式 |

NiOW |

分子量 |

258.53 g/mol |

IUPAC 名称 |

nickel;oxotungsten |

InChI |

InChI=1S/Ni.O.W |

InChI 键 |

USPVIMZDBBWXGM-UHFFFAOYSA-N |

SMILES |

[O-][W](=O)(=O)[O-].[Ni+2] |

规范 SMILES |

O=[W].[Ni] |

Key on ui other cas no. |

14177-51-6 |

物理描述 |

Liquid |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Q1: What is the molecular formula and weight of nickel tungstate?

A1: The molecular formula of this compound is NiWO4. Its molecular weight is 306.57 g/mol.

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes in a monoclinic wolframite structure. [] This structure contributes to its unique electronic and optical properties.

Q3: How is the structure of this compound confirmed?

A3: Various techniques, including X-ray diffraction (XRD) [, , , , , , , , , , ], Raman spectroscopy [, ], and far-infrared spectroscopy [], have been used to confirm the wolframite structure of NiWO4.

Q4: What spectroscopic data are available for this compound?

A4: Researchers have investigated this compound using UV-VUV synchrotron radiation spectroscopy [], far-infrared absorption spectroscopy [], and Raman spectroscopy [, ]. These studies provide insights into its electronic structure and vibrational modes.

Q5: How stable is this compound at high temperatures?

A5: this compound exhibits good thermal stability. Studies have shown its formation at temperatures above 1000°C during the oxidation of nickel-tungsten alloys. []

Q6: Is this compound compatible with other materials in composite applications?

A6: this compound has been successfully incorporated into various composites, including those with graphene [, ], polyvinyl chloride (PVC) [], and cotton fabrics []. These composites demonstrate enhanced properties compared to individual components.

Q7: What are the notable catalytic properties of this compound?

A7: this compound exhibits promising catalytic activity in various reactions, including photocatalysis [, , , , , , , ], electrocatalysis [, , , ], and heterogeneous catalysis. []

Q8: Can you provide an example of this compound's photocatalytic activity?

A8: Researchers have demonstrated the effective photocatalytic degradation of methyl orange dye using this compound nanoparticles under UV irradiation. [] The material's ability to generate electron-hole pairs upon light absorption contributes to its photocatalytic activity.

Q9: How does this compound perform as an electrocatalyst?

A9: this compound has been explored as an electrocatalyst for the oxygen evolution reaction (OER) in water splitting. [, ] Studies have shown its potential to enhance the efficiency of this crucial reaction for hydrogen production.

Q10: Have there been any computational studies on this compound?

A10: Yes, first-principles calculations have been used to investigate the electronic band structure of this compound, providing insights into its optical and electronic properties. [, ]

Q11: How do structural modifications affect the properties of this compound?

A11: Doping this compound with other elements, such as cobalt [, ] or copper [], can significantly influence its photocatalytic and electrochemical properties by altering its electronic structure and band gap energy.

Q12: Are there any specific formulation strategies for this compound?

A12: Researchers have explored different synthesis methods for this compound, including co-precipitation [, ], hydrothermal synthesis [, , ], and electrochemical methods. [] The choice of synthesis method can influence the material's morphology, particle size, and ultimately, its properties and applications.

Q13: What are some potential applications of this compound beyond catalysis?

A13: this compound has shown promise in areas like supercapacitors [, , , ], gas sensing [], and as an electrode material in lithium-ion batteries. [] Its electrochemical properties make it suitable for energy storage applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。